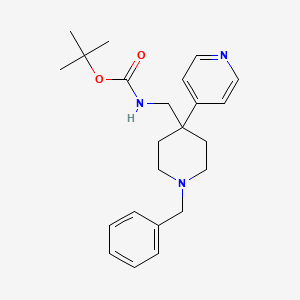
H-Dap(Fmoc)-OtBu.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Dap(Fmoc)-OtBu.HCl, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride, is a compound widely used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amine functionality, and a tert-butyl ester group, which protects the carboxyl group. This dual protection allows for selective deprotection and subsequent reactions in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(Fmoc)-OtBu.HCl typically involves the following steps:
Fmoc Protection: The starting material, L-2,3-diaminopropionic acid, is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid.
tert-Butyl Ester Formation: The intermediate product is then reacted with tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine to form the tert-butyl ester.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of high-purity reagents and solvents.
化学反応の分析
Types of Reactions
H-Dap(Fmoc)-OtBu.HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using acidic conditions like trifluoroacetic acid (TFA).
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
tert-Butyl Ester Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of coupling additives like hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Major Products Formed
Fmoc Deprotection: L-2,3-diaminopropionic acid tert-butyl ester.
tert-Butyl Ester Deprotection: N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid.
Coupling Reactions: Peptides with extended chains
科学的研究の応用
H-Dap(Fmoc)-OtBu.HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of peptide-based materials and nanomaterials[5][5].
作用機序
The mechanism of action of H-Dap(Fmoc)-OtBu.HCl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides .
類似化合物との比較
Similar Compounds
Fmoc-Dap-OH: Lacks the tert-butyl ester protection, making it less versatile in certain synthetic applications.
Fmoc-Dab(Boc)-OH: Contains a Boc protecting group instead of a tert-butyl ester, offering different deprotection conditions and reactivity.
Fmoc-Lys(Boc)-OH: Similar in structure but with a different side chain, used in the synthesis of lysine-containing peptides
Uniqueness
H-Dap(Fmoc)-OtBu.HCl is unique due to its dual protection strategy, which allows for selective deprotection and versatile synthetic applications. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over reaction conditions is essential .
特性
分子式 |
C22H27ClN2O4 |
|---|---|
分子量 |
418.9 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H |
InChIキー |
PCXUHWUVCJVBIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


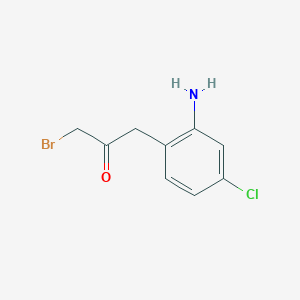
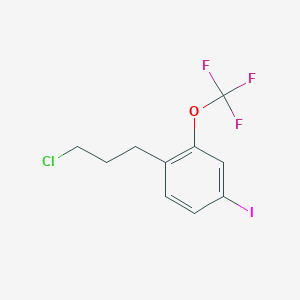
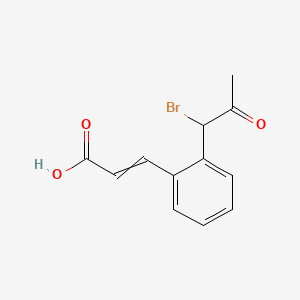

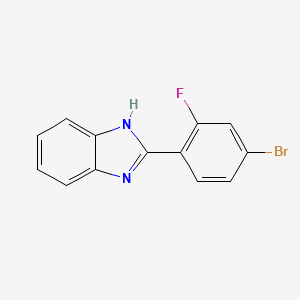
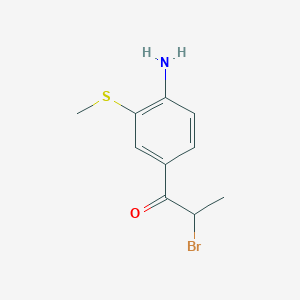
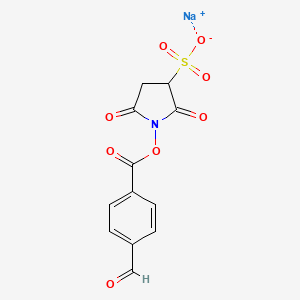
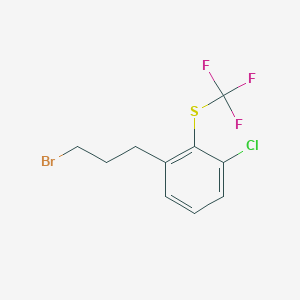
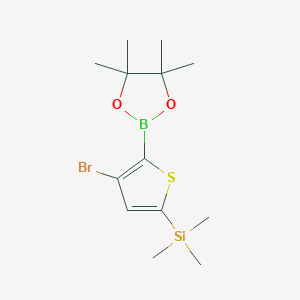

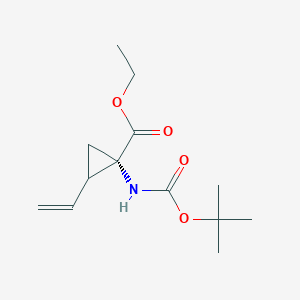
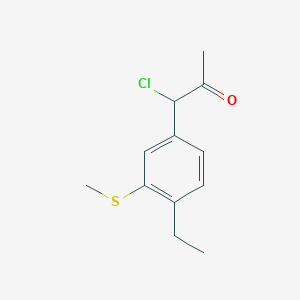
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
